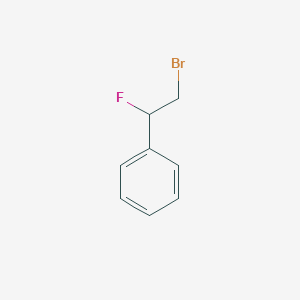

(2-Bromo-1-fluoroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-fluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXWOQZATLBVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521904 | |

| Record name | (2-Bromo-1-fluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-36-3 | |

| Record name | (2-Bromo-1-fluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1-fluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of (2-Bromo-1-fluoroethyl)benzene: Mechanisms, Protocols, and Best Practices

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-1-fluoroethyl)benzene is a valuable synthetic intermediate, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of both bromine and fluorine atoms onto an ethylbenzene scaffold provides two distinct points for further chemical modification. This guide provides a comprehensive overview of the predominant synthetic route to this compound: the electrophilic bromofluorination of styrene. We will delve into the underlying reaction mechanism, provide a detailed and validated laboratory protocol, discuss critical safety considerations for the reagents involved, and outline methods for the characterization of the final product.

The Core Strategy: Electrophilic Bromofluorination of Styrene

The most direct and widely employed method for synthesizing this compound is the vicinal bromofluorination of styrene. This reaction is an example of an electrophilic addition to an alkene. The double bond of styrene acts as a nucleophile, attacking an electrophilic bromine source. A key aspect of this transformation is the regioselectivity—the specific placement of the bromine and fluorine atoms on the ethyl bridge.

Mechanistic Insights

The reaction proceeds through a well-understood, multi-step mechanism that dictates the final regiochemistry of the product.

-

Formation of a Bromonium Ion: An electrophilic bromine species, typically generated in situ from a reagent like N-Bromosuccinimide (NBS), is attacked by the electron-rich π-bond of the styrene double bond.[1][2] This results in the formation of a cyclic bromonium ion intermediate.[1][2] This three-membered ring has a positive charge on the bromine atom, and the carbons of the original double bond bear a partial positive charge.

-

Nucleophilic Attack by Fluoride: A fluoride anion (F⁻), provided by a fluoride source such as hydrogen fluoride-pyridine complex (Olah's Reagent), then acts as a nucleophile.[3] It attacks one of the two carbons in the bromonium ion. Due to the electronic influence of the adjacent phenyl group, the benzylic carbon (the carbon attached to the benzene ring) can better stabilize a positive charge. Consequently, the fluoride ion preferentially attacks this more electrophilic, benzylic position.

-

Ring Opening and Product Formation: The nucleophilic attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition. This SN2-type ring-opening results in the formation of this compound, with the fluorine atom on the benzylic carbon and the bromine atom on the terminal carbon.

The overall mechanism ensures high regioselectivity, which is critical for the utility of the final product.

Figure 1: Conceptual workflow of the bromofluorination of styrene.

Validated Laboratory Protocol

This protocol is based on established procedures for the bromofluorination of alkenes. It requires strict adherence to safety precautions due to the hazardous nature of the reagents.

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| Styrene | 104.15 | 10.0 | 1.15 mL | Freshly distilled |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g | Recrystallized |

| Hydrogen fluoride-pyridine (70% HF) | Variable | ~30.0 (HF) | 3.0 mL | Olah's Reagent |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous |

| Saturated NaHCO₃ solution | - | - | 50 mL | For workup |

| Anhydrous MgSO₄ | - | - | - | For drying |

Equipment:

-

Three-necked round-bottom flask (polypropylene or Teflon is preferred due to HF)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Ice bath

-

Standard glassware for extraction and purification

-

Fume hood suitable for handling HF

Step-by-Step Procedure

-

Preparation: In a fume hood, equip a 100 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. The flask should be flame-dried and under a nitrogen atmosphere.

-

Reagent Charging: Add N-Bromosuccinimide (1.96 g, 11.0 mmol) to the flask. Add anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C using an ice bath.

-

Fluoride Source Addition: (EXTREME CAUTION) Slowly add hydrogen fluoride-pyridine (3.0 mL) to the stirred suspension at 0 °C. This reagent is highly corrosive and toxic.[4][5][6] Always wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and a full-face shield.[3]

-

Styrene Addition: Dissolve styrene (1.15 mL, 10.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the styrene solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice and 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Safety and Handling: A Critical Directive

The reagents used in this synthesis are hazardous and demand rigorous safety protocols.

-

Hydrogen Fluoride-Pyridine (Olah's Reagent): This complex is acutely toxic and causes severe, slow-healing burns.[3] It is fatal if swallowed, inhaled, or in contact with skin.[6][7] All manipulations must be performed in a certified chemical fume hood.[3][4] Wear a full-face shield, acid-resistant apron, and neoprene or other HF-resistant gloves.[3][6] In case of skin contact, immediately wash the area with copious amounts of water and apply calcium gluconate gel.[4][7] Seek immediate medical attention for any exposure.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled in a fume hood with standard PPE (gloves, safety glasses). It is a source of electrophilic bromine and should be stored away from moisture.[2]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.

Figure 2: Critical safety components for handling hazardous reagents.

Characterization and Purity Assessment

Confirming the structure and purity of the synthesized this compound is essential. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the two diastereotopic protons of the -CH₂Br group, as well as the proton of the -CHF- group. The signals for the ethyl bridge will be split by both geminal and vicinal protons, as well as by the fluorine atom (H-F coupling).

-

¹³C NMR: Will show distinct signals for the aromatic carbons and the two carbons of the ethyl side chain. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: Will show a single resonance, likely a doublet of triplets, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound via the electrophilic bromofluorination of styrene is an effective and regioselective method. However, the protocol's success is intrinsically linked to a deep understanding of the reaction mechanism and, most importantly, a rigorous and unwavering commitment to safety when handling hazardous reagents like hydrogen fluoride-pyridine. By following the detailed protocol and safety directives outlined in this guide, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and materials science.

References

- Safety Data Sheet for Pyridinium poly(hydrogen fluoride). (2018). Santa Cruz Biotechnology.

- Material Safety Data Sheet for Hydrogen fluoride pyridine. Santa Cruz Biotechnology.

-

Olah, G. A., & Watkins, M. (n.d.). 1-FLUOROADAMANTANE . Organic Syntheses. [Link]

- Hydrogen fluoride pyridine Safety Inform

- SAFETY DATA SHEET for Hydrogen fluoride pyridine. Merck Millipore.

-

Bromination of Styrene - Electrophilic Addition . (2012). YouTube. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry . (2011). Master Organic Chemistry. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. フッ化水素ピリジン pyridine ~30 %, hydrogen fluoride ~70 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to (2-Bromo-1-fluoroethyl)benzene

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 1786-36-3), a halogenated aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis. This document delves into its physicochemical properties, proposes logical synthetic pathways, explores its chemical reactivity, and discusses its prospective applications in pharmaceutical and materials science research. The guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective evaluation and use. Protocols for safe handling, storage, and emergency procedures are also detailed, drawing upon data from structurally analogous compounds to ensure a conservative and thorough risk assessment.

This compound is a substituted aromatic compound featuring a phenylethyl backbone with two distinct halogen substituents on the ethyl chain. The presence of both a fluorine and a bromine atom imparts unique reactivity, making it a valuable building block for introducing the 1-fluoro-2-phenylethyl moiety into more complex molecular architectures.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 1786-36-3 | [1][2] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| IUPAC Name | This compound | Inferred |

| SMILES | C1=CC=C(C=C1)C(CBr)F | [1] |

| InChI Key | UIXWOQZATLBVFH-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

Quantitative data for this specific compound is limited. The properties listed are based on supplier information and analogies to similar structures.

| Property | Value | Source & Rationale |

| Appearance | Clear, colorless to pale yellow liquid | Based on analogous compounds like (2-Bromoethyl)benzene.[3] |

| Purity | ≥95.0% - ≥97% | [1][2] |

| Boiling Point | Data not available | Expected to be similar to related phenyl-dihaloethanes. |

| Melting Point | Data not available | Not applicable (liquid at room temperature). |

| Solubility | Miscible with organic solvents (e.g., THF, methanol) | Based on the properties of similar halogenated aromatics.[4] |

Proposed Synthesis Methodology

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-Br and C-F bonds. A logical forward synthesis involves the addition of these halogens across the double bond of styrene. Direct addition of "BrF" is challenging. A more practical approach is the electrophilic addition of a fluorine source and a bromide source, or a bromonium ion intermediate followed by fluoride capture.

Proposed Experimental Protocol: Two-Step Synthesis from Styrene

Step 1: Synthesis of 1-Fluoro-2-phenylethanol from Styrene

This step involves an oxyfluorination reaction. The regioselectivity is governed by the formation of the more stable benzylic carbocation intermediate, which is then attacked by the fluoride nucleophile.

-

In a fume hood, charge a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a solution of styrene (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.1 eq) to the solution to form a bromonium ion intermediate.

-

Follow with the dropwise addition of a fluoride source, such as triethylamine tris(hydrofluoride) (Et₃N·3HF) (1.5 eq). The fluoride ion will open the bromonium ring at the benzylic position.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude bromofluoro intermediate via flash column chromatography.

Step 2: Conversion to this compound

This is a standard conversion of a hydroxyl group to a bromide, for which multiple methods exist. The Appel reaction is a reliable choice.

-

Dissolve the purified 1-fluoro-2-phenylethanol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the solution to 0°C.

-

Slowly add a solution of carbon tetrabromide (CBr₄) or 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) (1.5 eq) in DCM dropwise.[5]

-

Stir the reaction at 0°C for 15-30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the final product, this compound.[5]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound from styrene.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two halogen atoms, which function as leaving groups in substitution and elimination reactions. The bromine atom is a significantly better leaving group than the fluorine atom.

Nucleophilic Substitution Reactions

Nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom (C2). Given that this is a secondary alkyl halide, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile and reaction conditions.[6]

-

Sₙ2 Pathway: Strong, unhindered nucleophiles (e.g., azide, cyanide, primary amines) will favor a concerted Sₙ2 displacement of the bromide, leading to inversion of stereochemistry if the starting material is chiral.[6]

-

Sₙ1 Pathway: Under solvolytic conditions with weak nucleophiles (e.g., water, alcohols), an Sₙ1 mechanism may be competitive, proceeding through a secondary carbocation intermediate.

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination to form fluorostyrene isomers. The mechanism can be either E2 or E1cb.

-

E2 Pathway: A strong, bulky base can abstract the benzylic proton (at C1) while the bromide leaves simultaneously.

-

E1cb Pathway: Due to the acidity of the benzylic proton, an E1cb mechanism is highly plausible. The base would first abstract the proton to form a resonance-stabilized benzylic carbanion.[7] In a subsequent step, this carbanion would expel the bromide leaving group. This pathway is often favored when the leaving group is poor or the proton is particularly acidic, both conditions which apply here to varying degrees.[7]

Potential Applications in Synthesis

This molecule is a precursor to a variety of functionalized phenylethyl derivatives.

-

Pharmaceutical Intermediates: It can be used to introduce the unique 1-fluoro-2-phenylethyl scaffold into potential drug candidates. Halogenated compounds are crucial building blocks for active pharmaceutical ingredients (APIs), including antimicrobial agents, antidepressants, and anti-inflammatory drugs.[8][9][10][11]

-

Agrochemicals: Similar to other bromofluoroaromatic compounds, it could serve as an intermediate in the synthesis of novel pesticides and herbicides.[4]

-

Materials Science: The incorporation of fluorine can enhance the thermal stability and durability of polymers. This compound could be used to create specialized flame-retardant polymers or coatings.[4][10]

Key Reactivity Pathways Diagram

Caption: Major reaction pathways for this compound.

Safety, Handling, and Storage

Specific safety data for this compound is not available. Therefore, a conservative approach based on data from structurally similar compounds, such as bromoethylbenzenes and other halogenated irritants, is mandatory.[12] The compound should be treated as hazardous.

Hazard Classification (Anticipated)

The following hazards are anticipated based on analogous compounds.

| Hazard Class | GHS Code | Statement |

| Flammable Liquids | H227 | Combustible liquid. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

| Acute Oral Toxicity | H302 | Harmful if swallowed.[13] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[14] Ensure an eyewash station and safety shower are readily accessible.[15]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for damage before each use and dispose of them properly after handling.[12]

-

Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned. Use a chemical-resistant apron for transfers or procedures with a high splash risk.[12] Closed-toe shoes are mandatory.

-

Handling: Avoid generating mists or vapors. Keep away from heat, sparks, open flames, and hot surfaces.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

Emergency and First Aid Procedures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[15]

Spill Cleanup Protocol

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. A12528.36 [thermofisher.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of (2-Bromo-1-fluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-1-fluoroethyl)benzene , a halogenated derivative of ethylbenzene, presents a unique combination of reactive centers that make it a valuable, yet complex, building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a chiral molecule possessing a stereocenter at the carbon bearing the fluorine atom. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1786-36-3 | |

| Molecular Formula | C₈H₈BrF | |

| Molecular Weight | 203.05 g/mol | |

| Boiling Point | 208.3 ± 20.0 °C at 760 mmHg | |

| Density | 1.455 g/cm³ (Predicted) | N/A |

| LogP | 3.0921 |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in standard literature, suggesting its status as a specialty reagent. However, logical synthetic strategies can be devised based on established reactions. A plausible and efficient method is the electrophilic bromofluorination of styrene .

This reaction proceeds via the formation of a bromonium ion intermediate upon the attack of bromine on the styrene double bond. Subsequent nucleophilic attack by a fluoride source, such as a hydrogen fluoride-pyridine complex (Olah's reagent), would lead to the desired product. The regioselectivity of this reaction is governed by the Markovnikov rule, where the more electrophilic bromine adds to the less substituted carbon, and the nucleophilic fluoride attacks the more substituted, benzylic carbon, which can better stabilize the partial positive charge in the transition state.

An In-Depth Technical Guide to the Spectral Analysis of (2-Bromo-1-fluoroethyl)benzene

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for (2-Bromo-1-fluoroethyl)benzene, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₈BrF) possesses a chiral center at the carbon bearing the fluorine atom, leading to a stereochemically complex system.[1] The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and heavy atoms (Br) results in rich and informative spectra. Understanding the interplay of these elements is key to a full structural elucidation.

Figure 1: Structure of this compound with key atoms labeled for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. The analysis involves ¹H, ¹³C, and ¹⁹F NMR, with extensive spin-spin coupling providing critical connectivity information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The key feature will be the complex splitting patterns arising from geminal (H-C-F) and vicinal (H-C-C-H, H-C-C-F) couplings.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C₆H₅- | 7.20 - 7.40 | Multiplet | - |

| -CHF- | 5.80 - 6.00 | Doublet of triplets (dt) | ²JHF ≈ 48-52 Hz, ³JHH ≈ 6-8 Hz |

| -CH₂Br | 3.60 - 3.80 | Doublet of doublets (dd) | ³JHF ≈ 15-20 Hz, ³JHH ≈ 6-8 Hz |

-

Aromatic Protons (C₆H₅-): These five protons will appear as a complex multiplet in the typical aromatic region (7.20-7.40 ppm), similar to that observed for (2-bromoethyl)benzene.[2]

-

Benzylic Proton (-CHF-): This proton is significantly deshielded by both the adjacent phenyl ring and the highly electronegative fluorine atom. Its signal is expected to be a doublet due to the large geminal coupling to fluorine (²JHF) and further split into triplets by the two vicinal protons on the adjacent carbon (³JHH).

-

Bromomethyl Protons (-CH₂Br): These two diastereotopic protons are deshielded by the adjacent bromine atom. They will be split by the vicinal benzylic proton (³JHH) and also by the vicinal fluorine atom (³JHF), resulting in a complex multiplet, likely a doublet of doublets.

Figure 3: General workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: For an Attenuated Total Reflectance (ATR) setup, place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. For direct infusion, introduce the sample via a syringe pump.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Detection: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Conclusion

References

- SpectraBase. 1-BROMO-1-FLUORO-2-METHOXY-2-PHENYLETHANE - Spectra. Accessed December 30, 2025.

- SpectraBase. (2-Bromo-1,1-difluoroethyl)benzene - Optional[MS (GC)] - Spectrum. Accessed December 30, 2025.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Accessed December 30, 2025. [Link]

- PubChemLite. (2-bromo-1,1-difluoroethyl)benzene (C8H7BrF2). Accessed December 30, 2025.

- PubChemLite. This compound (C8H8BrF). Accessed December 30, 2025.

- ChemicalBook. (2-Bromoethyl)benzene(103-63-9) IR Spectrum. Accessed December 30, 2025.

- Beilstein Journal of Organic Chemistry. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Accessed December 30, 2025.

- Santa Cruz Biotechnology. (2-Bromo-1,1-difluoroethyl)benzene | CAS 108661-89-8. Accessed December 30, 2025.

-

NIST. Benzene, (2-bromoethyl)-. In NIST Chemistry WebBook. Accessed December 30, 2025. [Link]

- NIST. Benzene, (2-bromoethyl)- Infrared Spectrum. In NIST Chemistry WebBook. Accessed December 30, 2025.

- ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum. Accessed December 30, 2025.

- ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum. Accessed December 30, 2025.

Sources

A Technical Guide to the Reactivity and Stability of (2-Bromo-1-fluoroethyl)benzene: A Synthetic Building Block for Drug Discovery

Executive Summary

(2-Bromo-1-fluoroethyl)benzene is a halogenated organic compound featuring a unique structural arrangement of a phenyl ring, a fluorine atom, and a bromine atom on adjacent carbons of an ethyl chain. This guide provides an in-depth analysis of the molecule's reactivity and stability, drawing upon fundamental principles of physical organic chemistry and data from analogous structures. For researchers in medicinal chemistry and drug development, understanding the nuanced behavior of this building block is critical. Its reactivity is dominated by competing nucleophilic substitution (Sɴ1/Sɴ2) and elimination (E2) pathways, governed by the distinct properties of the C-F and C-Br bonds and the influence of the adjacent phenyl group. This document outlines the probable reaction mechanisms, provides protocols for handling and storage, and explores its potential as a valuable intermediate for introducing the 1-fluoro-2-phenylethyl moiety into complex pharmaceutical targets.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The key features include a secondary benzylic carbon (C1) that is also a chiral center, bonded to both a highly electronegative fluorine atom and a phenyl ring. The adjacent primary carbon (C2) is bonded to a bromine atom, which is a good leaving group. This arrangement creates a molecule with multiple potential reaction sites.

The fluorine atom exerts a strong electron-withdrawing inductive effect, influencing the electron density across the ethyl chain. The phenyl group offers steric hindrance but also provides resonance stabilization for potential cationic or radical intermediates at the benzylic position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | [1][2] |

| Molecular Weight | 203.05 g/mol | [1][2] |

| CAS Number | 1786-36-3 | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(CBr)F | [2] |

| InChI Key | UIXWOQZATLBVFH-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥95% - ≥97% | [2][3] |

| Appearance | Not specified (likely a liquid) |

Proposed Synthesis Pathway: Electrophilic Fluorobromination of Styrene

While specific literature on the synthesis of this compound is not widely available, a plausible and efficient route is the electrophilic addition of a "BrF" equivalent across the double bond of styrene. Reagents like N-Bromosuccinimide (NBS) in the presence of a fluoride source (e.g., triethylamine trihydrofluoride) can achieve this transformation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol and must be adapted and optimized under strict laboratory safety standards.

-

Reaction Setup: To a stirred solution of styrene (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) in a fluorinated polymer flask, add N-Bromosuccinimide (1.1 equiv.) in portions at 0 °C.

-

Fluoride Addition: Slowly add triethylamine trihydrofluoride (1.5 equiv.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield this compound.

Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

In-Depth Analysis of Chemical Reactivity

The molecule's reactivity is a delicate balance between the stability of the benzylic position and the leaving group potential of the two different halogens.

Nucleophilic Substitution Reactions (Sɴ1 vs. Sɴ2)

Nucleophilic attack is most likely to occur at the benzylic carbon (C1) bearing the fluorine atom. However, the reaction mechanism is complex due to competing factors.

-

Sɴ1 Pathway: The dissociation of the fluoride ion would lead to a secondary, benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. However, the powerful electron-withdrawing inductive effect of the fluorine atom on the same carbon would significantly destabilize this carbocation, making the Sɴ1 pathway less favorable than for its non-fluorinated analog, (1-bromoethyl)benzene[4].

-

Sɴ2 Pathway: A direct backside attack by a nucleophile at C1 is sterically hindered by the phenyl group and the adjacent bromine atom. Furthermore, fluoride is a notoriously poor leaving group due to the high strength of the C-F bond[5][6].

Causality: The C-Br bond is significantly weaker and bromide is a much better leaving group than fluoride. Therefore, substitution reactions are far more likely to occur at the C2 position if a plausible mechanism exists, but this is a primary carbon and less reactive than the benzylic C1. In practice, reactions at C1 are expected to be sluggish under standard Sɴ1/Sɴ2 conditions. Forcing conditions might be required, and a mixture of products could result.

Caption: Competing nucleophilic substitution pathways at the C1 position.

Elimination Reactions (E2 Dominance)

Elimination of HBr or HF to form a styrenyl derivative is a highly probable reaction pathway, particularly in the presence of a base.

-

E2 Pathway: The most favorable elimination pathway involves the abstraction of the acidic benzylic proton at C1 by a base, with the simultaneous expulsion of the bromide ion from C2. Bromide is an excellent leaving group, and this concerted reaction is common for alkyl halides[7]. This would yield 1-fluoro-2-phenylethene.

-

E1cb Pathway: An alternative, the E1cb mechanism, involves the initial formation of a carbanion at the benzylic position, followed by the departure of the leaving group[5]. While this mechanism is often considered for substrates with poor leaving groups like fluoride, the presence of the much better bromide leaving group makes the concerted E2 mechanism the more likely dominant pathway[6][8].

-

Elimination of HF: Elimination involving the loss of the fluoride from C1 is highly unlikely due to the strength of the C-F bond, making fluoride a very poor leaving group[5].

Causality: The acidity of the benzylic proton combined with the excellent leaving group ability of bromide makes the E2 elimination of HBr the most kinetically and thermodynamically favorable reaction pathway for this molecule when treated with a base.

Sources

- 1. (2-Bromo-2-fluoroethyl)benzene | C8H8BrF | CID 19987990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzene, (1-bromoethyl)- (CAS 585-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. siue.edu [siue.edu]

- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. echemi.com [echemi.com]

(2-Bromo-1-fluoroethyl)benzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a technical overview of (2-Bromo-1-fluoroethyl)benzene, a crucial fluorinated building block in organic synthesis and pharmaceutical development. We will explore its synthesis, reactivity, and applications, offering expert insights and detailed protocols to aid researchers in their work.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can improve metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a key reagent for introducing the fluoroethylphenyl group, a valuable pharmacophore in modern drug discovery.[1][2]

Synthesis and Characterization

The efficient synthesis of this compound is paramount for its use in research and development. While various synthetic routes exist, a common and effective method involves the anti-Markovnikov addition of hydrogen bromide to styrene.[3]

Optimized Synthetic Protocol

This procedure focuses on the anti-Markovnikov addition of gaseous hydrogen bromide to styrene, a method known for its high yield.[3]

Experimental Protocol: Synthesis via Anti-Markovnikov Addition [3]

-

Reaction Setup: In a suitable reaction vessel, dissolve styrene in n-heptane.

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

HBr Introduction: Bubble gaseous hydrogen bromide through the solution.

-

Temperature Control: Maintain the reaction temperature between 80-90°C for approximately 4 hours.

-

Work-up and Purification: After the reaction is complete, quench with a suitable aqueous solution, separate the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to achieve a high purity of up to 95%.[3]

Diagram: Synthetic Workflow

Caption: Synthesis of (2-Bromoethyl)benzene via anti-Markovnikov addition.

Spectroscopic Data

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₈H₈BrF[4][5] |

| Molecular Weight | 203.05 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[6] |

| Boiling Point | 98 °C at 14 mmHg[7] |

| Density | 1.355 g/mL at 25 °C[7] |

Chemical Reactivity and Mechanistic Considerations

This compound's reactivity is characterized by the presence of two distinct halogen atoms, enabling a variety of chemical transformations.

Nucleophilic Substitution

The bromine atom serves as an excellent leaving group, readily participating in Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups.

Diagram: Nucleophilic Substitution Pathway

Caption: General Sₙ2 reaction of this compound.

Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction. The mechanism, whether E2 or E1cb, is a subject of consideration. The strong carbon-fluorine bond makes fluoride a poor leaving group, which can favor an E1cb mechanism via a stabilized carbanion intermediate.[8]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9]

-

Pharmaceuticals: It serves as a building block for creating active pharmaceutical ingredients (APIs).[9][10] Its structure is particularly useful in the development of central nervous system (CNS) medications, antibiotics, and anti-inflammatory drugs.[10] For instance, it has been used to synthesize potent antimicrobial β-peptidomimetics.[3]

-

Agrochemicals: The compound is utilized in the creation of pesticides and herbicides.[9]

-

Material Science: It is used in the production of specialized polymers and coatings, where the presence of bromine and fluorine can enhance material properties.[9][10]

Diagram: Role in Drug Discovery

Caption: Application of this compound in the drug discovery process.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure.

Hazard Information:

-

Oral Toxicity: Harmful if swallowed.

-

Eye Irritation: Causes serious eye irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Avoid contact with skin and eyes, and do not breathe vapors.[11] Wash hands thoroughly after handling.

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[11]

-

Spills: In case of a spill, soak up with an inert absorbent material and dispose of as hazardous waste.[11][13]

In case of exposure, seek immediate medical attention.[11] For detailed safety information, always consult the Safety Data Sheet (SDS).[11][13]

Conclusion

This compound is a versatile and important building block in organic chemistry and drug discovery. A comprehensive understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory. The insights and protocols provided in this guide are intended to empower researchers to utilize this compound to its full potential in their scientific pursuits.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. (2-Bromo-2-fluoroethyl)benzene | C8H8BrF | CID 19987990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. adpharmachem.com [adpharmachem.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Bromo-1-fluoroethyl)benzene: Synthesis, Properties, and Potential Applications

Foreword: Navigating the Landscape of a Novel Compound

In the vast realm of chemical synthesis and drug discovery, researchers often encounter compounds that, despite their structural simplicity and potential utility, lack a comprehensive body of published literature. (2-Bromo-1-fluoroethyl)benzene is one such molecule. While its constituent parts—a phenyl ring, a bromine atom, and a fluorine atom on an ethyl chain—are common motifs in medicinal and materials chemistry, detailed historical accounts of its discovery and specific applications remain elusive in mainstream chemical literature.

This guide, therefore, deviates from a traditional retrospective. Instead, it serves as a forward-looking technical manual for the research scientist. We will leverage established principles of organic chemistry to propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties based on analogous structures, and explore its potential applications in modern research and development. This document is designed to be a foundational resource, empowering researchers to synthesize, characterize, and unlock the potential of this intriguing halogenated compound.

Section 1: Proposed Synthesis of this compound via Electrophilic Halofluorination

The most logical and efficient synthetic route to this compound is the electrophilic addition of a bromine and a fluorine atom across the double bond of styrene. This reaction, known as bromofluorination, is a well-established method for the synthesis of vicinal bromo-fluoro alkanes.

Mechanistic Rationale

The bromofluorination of an alkene proceeds through a bromonium ion intermediate. In the case of styrene, the reaction is initiated by the electrophilic attack of a bromine source on the double bond. This forms a cyclic bromonium ion. The phenyl group, due to its ability to stabilize a positive charge through resonance, results in an unsymmetrical bromonium ion, with a partial positive charge developing on the benzylic carbon.

The subsequent nucleophilic attack by a fluoride ion source will occur at the more electrophilic carbon, which is the benzylic carbon. This regioselectivity is governed by Markovnikov's rule, which dictates that the nucleophile will add to the more substituted carbon that can better stabilize a positive charge. The result is the formation of this compound. The addition is typically anti-stereoselective, meaning the bromine and fluorine atoms add to opposite faces of the original double bond.

Caption: Proposed reaction pathway for the synthesis of this compound.

Recommended Experimental Protocol

This protocol is adapted from established procedures for the halofluorination of alkenes.[1]

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS)

-

Hydrogen fluoride-pyridine complex (Olah's reagent)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add styrene (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen fluoride-pyridine complex (1.5 eq) to the stirred solution. Caution: HF-pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, slowly quench the reaction by pouring it into a beaker containing ice and saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following table includes computed properties from databases like PubChem, alongside expected spectroscopic characteristics based on its structure and data from analogous compounds.[2]

| Property | Value |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1786-36-3 |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

| XLogP3 (Computed) | 3.5 |

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Proton (CH-F): A doublet of doublets due to coupling with the adjacent fluorine and the protons on the neighboring carbon. The chemical shift is expected to be in the range of δ 5.5-6.0 ppm.

-

Methylene Protons (CH₂-Br): A multiplet in the range of δ 3.6-4.0 ppm, coupled to the benzylic proton.

¹³C NMR:

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Benzylic Carbon (C-F): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz), expected in the range of δ 90-100 ppm.

-

Methylene Carbon (C-Br): A signal in the range of δ 35-45 ppm.

¹⁹F NMR:

-

A single multiplet, likely a doublet of triplets, is expected. The chemical shift for a benzylic fluoride is typically in the range of δ -170 to -200 ppm.

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204 with approximately equal intensity, characteristic of a compound containing one bromine atom.

-

Major Fragments: Loss of Br (m/z 123), loss of CH₂Br (m/z 109), and the tropylium ion (m/z 91).

Section 3: Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests significant potential as a building block in medicinal chemistry and materials science.

Pharmaceutical Synthesis

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] The presence of both a fluorine atom and a reactive bromine atom makes this compound a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions to build more complex molecular scaffolds. This could be valuable in the synthesis of novel psychoactive compounds, enzyme inhibitors, or other therapeutic agents where a fluoro-phenethyl moiety is desired.

Agrochemicals

Similar to pharmaceuticals, the inclusion of halogens is a prevalent theme in the design of modern pesticides and herbicides. The unique combination of bromine and fluorine in this molecule could be exploited to develop new agrochemicals with tailored activities and environmental persistence profiles.

Materials Science

Organobromine compounds are often used as flame retardants. While the single bromine atom in this molecule may not impart significant flame retardant properties on its own, it can be used as a monomer or an additive in polymer synthesis to incorporate halogen content into materials.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. The following precautions are based on the safety profiles of structurally related compounds such as (2-Bromoethyl)benzene and other halogenated aromatic compounds.[4][5][6]

-

General Handling: Use only in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents an underexplored yet promising chemical entity. While its history is not yet written in the annals of chemistry, its potential is evident. This guide provides a solid foundation for its synthesis, a framework for its characterization, and a glimpse into its potential applications. It is our hope that this document will catalyze further research into this and other novel halogenated compounds, ultimately leading to new discoveries in science and technology.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Crespo, L. T. C., da S. Ribeiro, R., de Mattos, M. C. S., & Esteves, P. M. (2010). Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Synthesis, 2010(14), 2379-2382.

- Sigma-Aldrich. (2-Bromoethyl)

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. (2-Bromo-2-fluoroethyl)benzene | C8H8BrF | CID 19987990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzene, (2-bromoethyl)- [webbook.nist.gov]

Navigating the Conformational Landscape of (2-Bromo-1-fluoroethyl)benzene: A Technical Guide for Drug Discovery and Development

Abstract

The intricate dance of molecular conformations plays a pivotal role in determining the biological activity and physicochemical properties of drug candidates. For molecules with chiral centers and rotatable bonds, such as (2-Bromo-1-fluoroethyl)benzene, a thorough understanding of its three-dimensional structure and dynamic behavior is paramount. This technical guide provides a comprehensive exploration of the structural analysis and conformational preferences of this compound, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its rotational isomerism and present a multi-pronged approach for its characterization, integrating advanced nuclear magnetic resonance (NMR) spectroscopy techniques with robust computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the conformational intricacies of this and similar molecules to accelerate their research and development endeavors.

Introduction: The Significance of Conformational Analysis in Drug Design

The "lock and key" model, while a foundational concept in pharmacology, has evolved to embrace the dynamic nature of both ligands and their biological targets. A molecule's conformation—the spatial arrangement of its atoms—is not static but rather a dynamic equilibrium of various low-energy states, or conformers. The specific three-dimensional shape a molecule adopts dictates its ability to interact with a biological receptor, influencing its efficacy, selectivity, and metabolic stability.

This compound, with its chiral center at the carbon bearing the fluorine atom and a rotatable bond between the two ethyl carbons, exists as a mixture of stereoisomers and, for each stereoisomer, a collection of rotational isomers (rotamers). The presence of two different halogen atoms, bromine and fluorine, introduces distinct electronic and steric effects that significantly influence the conformational equilibrium. Understanding the preferred conformations and the energy barriers to their interconversion is crucial for designing molecules with optimal biological activity.

This guide will systematically explore the structural features of this compound and provide a detailed roadmap for its conformational analysis. We will begin by examining the fundamental principles of rotational isomerism in substituted ethanes, followed by a detailed exposition of experimental and computational methodologies for characterizing the conformational landscape of our target molecule.

Rotational Isomerism in this compound: A Tale of Two Conformations

The rotation around the Cα-Cβ single bond in this compound gives rise to different spatial arrangements of the substituents. The most stable conformations are the staggered ones, which minimize steric hindrance. For a 1,2-disubstituted ethane derivative like our target molecule, the two primary staggered conformations are the anti and gauche conformers.

-

Anti Conformer: In this arrangement, the bulky bromine and fluorine atoms are positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180°. This conformation generally minimizes steric repulsion and is often the most stable.

-

Gauche Conformer: In this conformation, the bromine and fluorine atoms are adjacent to each other, with a dihedral angle of approximately 60°. While sterically less favorable than the anti conformer, gauche interactions can be stabilized by other factors such as intramolecular hydrogen bonding or favorable dipole-dipole interactions.

The relative populations of the anti and gauche conformers are dictated by the difference in their Gibbs free energy (ΔG). This energy difference is influenced by a combination of steric, electronic, and solvent effects.

Experimental Approach: Unraveling Conformations with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the conformational preferences of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are invaluable tools.

The Power of Vicinal Coupling Constants and the Karplus Equation

The key to elucidating the conformational equilibrium lies in the analysis of vicinal (three-bond) coupling constants (³J). The magnitude of the coupling between two nuclei separated by three bonds is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1]

For the Hα-Cα-Cβ-Hβ fragment in this compound, the observed vicinal proton-proton coupling constant (³JHH) is a population-weighted average of the coupling constants in the anti and gauche conformers:

³J_obs = P_anti * ³J_anti + P_gauche * ³J_gauche

where P_anti and P_gauche are the molar fractions of the anti and gauche conformers, respectively.

Similarly, the vicinal proton-fluorine coupling constant (³JHF) provides crucial information. A generalized Karplus-type equation has been developed to relate ³JHF to the H-C-C-F torsion angle, taking into account the effects of substituent electronegativity.[2][3]

By measuring the experimental ³JHH and ³JHF values and using appropriate Karplus parameters for the anti and gauche orientations, one can determine the relative populations of the conformers in solution.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

Objective: To determine the conformational equilibrium of this compound in solution.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR spectrometer (300 MHz or higher recommended)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of this compound in the chosen deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Carefully integrate all signals.

-

Measure the chemical shifts (δ) and coupling constants (J) for the protons on the ethyl chain (Hα and Hβ).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. This will provide information about the chemical environment of the fluorine atom.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the coupling relationships between the protons.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the protons with their directly attached carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range correlations.

-

-

Data Analysis:

-

From the ¹H NMR spectrum, extract the vicinal coupling constants ³J(Hα, Hβ).

-

Extract the vicinal coupling constant ³J(Hβ, F) from either the ¹H or ¹⁹F spectrum.

-

Using the appropriate Karplus equations and literature values for ³J_anti and ³J_gauche for both H-H and H-F couplings, calculate the populations of the anti and gauche conformers.

-

Data Interpretation: The relative populations of the conformers will provide insight into the steric and electronic effects governing the conformational preference of the molecule. For instance, a higher population of the anti conformer would suggest that steric repulsion between the bromine and fluorine atoms is the dominant factor.

Computational Approach: In Silico Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the prediction of conformational energies, geometries, and other molecular properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

Predicting Conformational Energies and Populations

By performing geometry optimizations and frequency calculations for the different conformers of this compound, we can determine their relative energies (ΔE) and Gibbs free energies (ΔG). The Boltzmann distribution can then be used to predict the equilibrium populations of each conformer at a given temperature.

Computational Protocol: DFT Calculations

Objective: To calculate the relative energies and populations of the anti and gauche conformers of this compound.

Software: Gaussian, Spartan, or other quantum chemistry software package.

Methodology:

-

Model Building: Construct the 3D structures of the anti and gauche conformers of this compound.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[4]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Energy Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) between the anti and gauche conformers.

-

Population Analysis: Use the calculated ΔG to determine the theoretical populations of the conformers at a specific temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Visualization of the Computational Workflow

Caption: Workflow for the computational conformational analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic addition of a bromine and fluorine source to styrene. One potential method is the reaction of styrene with N-bromosuccinimide (NBS) in the presence of a fluoride source, such as a hydrofluoric acid-amine complex (e.g., Olah's reagent).

Disclaimer: The following is a generalized synthetic protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

Reaction Scheme:

Experimental Protocol:

-

In a fume hood, dissolve styrene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the solution while stirring.

-

Carefully add the hydrofluoric acid-pyridine complex dropwise to the reaction mixture.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Data Summary and Interpretation

The combination of experimental NMR data and computational results provides a comprehensive picture of the conformational landscape of this compound.

| Parameter | Experimental (NMR) | Computational (DFT) | Interpretation |

| ³J(Hα, Hβ) | Measured from ¹H NMR | Calculated from dihedral angles | Reflects the weighted average of anti and gauche conformer populations. |

| ³J(Hβ, F) | Measured from ¹H or ¹⁹F NMR | Calculated from dihedral angles | Provides additional constraint for determining conformer populations. |

| ΔG (anti-gauche) | Derived from conformer populations | Directly calculated | Quantifies the relative stability of the conformers. |

| Conformer Population | P_anti, P_gauche | P_anti, P_gauche | Indicates the dominant conformation in the given solvent and temperature. |

Logical Relationship between Experimental and Computational Data:

Caption: Integration of experimental and computational data for conformational analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the structural and conformational analysis of this compound. By integrating high-resolution NMR spectroscopy with robust DFT calculations, researchers can gain deep insights into the conformational preferences of this and other flexible molecules. This knowledge is invaluable for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates with improved potency and selectivity.

Future studies could explore the conformational landscape of this compound in different solvent environments to understand the role of intermolecular interactions. Furthermore, advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, could provide even more precise information about the molecular structure and dynamics. The methodologies presented here provide a solid foundation for such future investigations, ultimately contributing to the advancement of drug discovery and development.

References

-

Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Abraham, R. J., & Gatti, G. (1969). Rotational isomerism. Part VIII. A nuclear magnetic resonance study of the conformations of some 1, 2-disubstituted ethanes. Journal of the Chemical Society B: Physical Organic, 961-969. [Link]

-

San Fabián, J., Guilleme, J., & Díez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

-

Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Pyridinium poly(hydrogen fluoride): a convenient reagent for organic fluorinations. Journal of Organic Chemistry, 44(22), 3872-3881. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2-Bromo-1-fluoroethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Bromo-1-fluoroethyl)benzene, a compound of interest in organic synthesis and pharmaceutical development. In the absence of extensive published quantitative solubility data, this guide focuses on predicting solubility based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is designed to be an essential resource for scientists working with this compound, enabling informed decisions in reaction design, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound (CAS No: 1786-36-3) is a halogenated aromatic compound with potential applications as a building block in the synthesis of novel chemical entities.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in the development of purification strategies such as crystallization and chromatography. In the context of drug development, the solubility of a compound and its intermediates directly impacts formulation strategies and bioavailability.

This guide will first delve into the molecular characteristics of this compound to provide a theoretical framework for its solubility behavior. Subsequently, it will present a qualitative assessment of its expected solubility in different classes of organic solvents. The core of this guide provides detailed, step-by-step protocols for both qualitative and quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | [2][3] |

| Molecular Weight | 203.05 g/mol | [2][3] |

| XLogP3 | 2.9 - 3.09 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (Fluorine atom) | [2] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [3] |

The XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately nonpolar molecule. The absence of hydrogen bond donors and the presence of a single, weakly basic hydrogen bond acceptor (the fluorine atom) indicate that its interactions with protic solvents will be limited. The zero topological polar surface area further corroborates its predominantly nonpolar character.

Theoretical Framework and Qualitative Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the physicochemical properties of this compound, we can predict its solubility in various classes of organic solvents.

Factors Influencing Solubility

-

Polarity: this compound's moderate lipophilicity suggests it will be more soluble in nonpolar or moderately polar solvents.

-

Hydrogen Bonding: The lack of hydrogen bond donating capability will limit its solubility in highly polar, protic solvents like water. The single hydrogen bond acceptor may allow for some interaction with protic solvents, but this is unlikely to be a dominant factor.

-

Van der Waals Forces: As a relatively nonpolar molecule, van der Waals forces will be the primary intermolecular interactions with nonpolar solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. This prediction is based on the "like dissolves like" principle and the physicochemical properties of the solute and solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | Similar nonpolar nature, relying on van der Waals interactions. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | High | The moderate polarity of these solvents aligns well with the solute's properties. |

| Polar Protic | Ethanol, Methanol | Moderate to High | While capable of hydrogen bonding, the alkyl chains of these alcohols provide a nonpolar character that can interact with the solute. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at dissolving a wide range of organic compounds. |

| Highly Polar Protic | Water | Very Low | The significant difference in polarity and the inability of the solute to disrupt the strong hydrogen bonding network of water lead to poor solubility. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following protocols provide methodologies for both a rapid qualitative assessment and a more rigorous quantitative measurement of solubility.

Qualitative Solubility Assessment

This protocol is designed for a quick screening of potential solvents.

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL)

-

A selection of organic solvents (e.g., Hexane, Toluene, Acetone, Dichloromethane, Ethanol, Methanol, DMSO, Water)

-

Vortex mixer

-

Spatula

-

Pipettes

-

Preparation: Label a series of test tubes, one for each solvent.

-

Addition of Solute: Add approximately 10-20 mg of this compound to each tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

-